molecular formula C9H22Cl2N2 B2773049 (S)-N-Isobutylpiperidin-3-amine dihydrochloride CAS No. 1338222-25-5

(S)-N-Isobutylpiperidin-3-amine dihydrochloride

Cat. No.: B2773049
CAS No.: 1338222-25-5
M. Wt: 229.19
InChI Key: HBBTZLXSZLVOLS-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Isobutylpiperidin-3-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Isobutylpiperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of (S)-3-Aminopiperidine as a starting material, which is then reacted with 2-methylpropylamine in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Isobutylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

(S)-N-Isobutylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-Isobutylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

(3S)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBTZLXSZLVOLS-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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